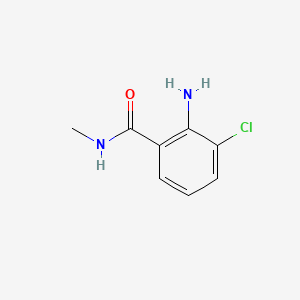

2-Amino-3-chloro-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

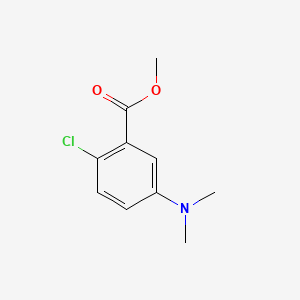

2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-amino-3-chloro-N-methylbenzamide .

Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Thermal Stability Analysis : A study by Cong and Cheng (2021) focused on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide. They used dynamic DSC curves to obtain data like activation energy and initial decomposition temperature, predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

Synthesis and Characterization : Research by Zheng Jian-hong (2012) and Chen Yi-fen et al. (2010) involved the synthesis and characterization of chloranthraniliprole, a compound derived from 2-Amino-5-chloro-3-methylbenzoic acid, which is similar to 2-Amino-3-chloro-N-methylbenzamide. These studies highlight the process of synthesizing complex compounds from simpler chemical structures (Zheng, 2012), (Chen et al., 2010).

Chemical Reactions and Derivatives : A study by A. G. Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives, resulting in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).

Poly(ADP-ribose) in DNA Repair : Cleaver et al. (1985) investigated the role of 3-Aminobenzamide, a compound related to 2-Amino-3-chloro-N-methylbenzamide, in DNA repair. Their findings suggested that high concentrations of 3-Aminobenzamide can have toxic side effects that complicate its use in DNA repair studies (Cleaver et al., 1985).

Gastroprokinetic Agents : Morie et al. (1995) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles to evaluate their gastroprokinetic activity. This research highlights the potential medical applications of derivatives of 2-Amino-3-chloro-N-methylbenzamide (Morie et al., 1995).

Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize CTx-0152960, a protein kinase inhibitor derived from 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, demonstrating the compound's relevance in pharmacological research (Russell et al., 2015).

Antimicrobial Studies : Joshi et al. (2009) investigated the antimicrobial action of Mannich bases derived from 2-chloro 4-nitrobenzamide and 2-methylbenzamide against various bacteria. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Wirkmechanismus

- Primary Targets : The primary targets of Bardoxolone are not well-documented in the literature. However, it is known to interact with cellular pathways related to oxidative stress and inflammation .

- Resulting Changes : Activation of Nrf2 leads to increased expression of antioxidant enzymes (such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1) and detoxification enzymes. This helps protect cells from oxidative damage and inflammation .

- Downstream Effects : Increased expression of antioxidant and detoxification enzymes enhances cellular resilience and reduces oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

2-amino-3-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLSLMSOLPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736709 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18343-42-5 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)